molecular formula C8H10N2O B158208 2,6-Dimethylpyridine-3-carboxamide CAS No. 10131-48-3

2,6-Dimethylpyridine-3-carboxamide

Cat. No.: B158208
CAS No.: 10131-48-3
M. Wt: 150.18 g/mol
InChI Key: MPQHBWNDIOJYNP-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3-carboxamide (CAS# 102871-59-0, Molecular Formula: C8H10N2O, Molecular Weight: 150.18 g/mol) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyridine carboxamide class, which is recognized for its diverse biological activities and serves as a key precursor for synthesizing more complex molecules . Researchers utilize this core structure to develop novel compounds with potential pharmacological properties. Scientific studies on related dimethylpyridine and pyridine carboxamide derivatives have highlighted their value in several research areas. These compounds are frequently investigated as inhibitors of enzymes like cyclooxygenase (COX) . For instance, certain Schiff base derivatives synthesized from similar dimethylpyridine carboxamide structures have demonstrated significant in vitro anti-COX-1 activity, with some compounds showing IC50 values around 50-60 µM, indicating potential for research in inflammation and cancer chemoprevention . Furthermore, the pyridine carboxamide pharmacophore is a known scaffold in agrochemical research, with some derivatives exhibiting potent antifungal activity by inhibiting succinate dehydrogenase (SDH) . Other research avenues include the exploration of similar carboxamide compounds as potential anti-tuberculosis agents, where they may act as prodrugs requiring enzymatic activation . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers handling this compound should conduct a comprehensive risk assessment and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHBWNDIOJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906049
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10131-48-3
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,6-Dimethylpyridine-3-carboxylic Acid

The foundational step involves generating 2,6-dimethylpyridine-3-carboxylic acid, a critical intermediate. While direct oxidation of 2,6-dimethylpyridine is impractical due to the absence of a methyl group at position 3, alternative strategies employ directed metalation-carboxylation:

  • Directed Ortho Metalation (DoM) :

    • Substrate : 2,6-Dimethylpyridine.

    • Conditions : Treatment with LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with dry ice (CO₂).

    • Yield : 45–55% (theoretical) due to competing side reactions at positions 4 and 5.

  • Cyclization Approaches :

    • Hantzsch Dihydropyridine Synthesis : Reacting ethyl acetoacetate, ammonium acetate, and 3-nitroacetophenone under reflux yields a dihydropyridine intermediate, which is oxidized to the pyridine derivative.

    • Oxidizing Agent : KMnO₄ in acidic conditions (H₂SO₄/H₂O).

    • Yield : 60–70% after purification.

Table 1: Comparison of Carboxylic Acid Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
Directed MetalationLDA, CO₂, THF, −78°C45–5590–95
Hantzsch CyclizationEthyl acetoacetate, KMnO₄60–7085–90

Carboxylic Acid to Carboxamide Conversion

The carboxylic acid intermediate undergoes amidation via two primary routes:

  • Classical Aminolysis :

    • Activation : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.

    • Reaction : Treatment with aqueous ammonia (NH₃) at 0–5°C.

    • Yield : 75–80%.

  • Coupling Agent-Mediated Amidation :

    • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

    • Conditions : Room temperature, DMF solvent, 12–24 hours.

    • Yield : 85–90% with reduced side products.

Table 2: Amidation Efficiency Metrics

MethodReagents/ConditionsYield (%)Reaction Time (h)
Classical AminolysisSOCl₂, NH₃, 0–5°C75–804–6
Coupling AgentEDCI/HOBt, DMF, rt85–9012–24

Direct Coupling of Pre-Functionalized Intermediates

3-Cyano-2,6-dimethylpyridine Hydrolysis

A streamlined approach involves synthesizing 3-cyano-2,6-dimethylpyridine followed by hydrolysis to the carboxamide:

  • Cyanation of 2,6-Dimethylpyridine :

    • Conditions : CuCN in DMF at 120°C for 24 hours.

    • Yield : 50–60% due to limited regioselectivity.

  • Hydrolysis to Carboxamide :

    • Acidic Hydrolysis : H₂SO₄ (50%), reflux for 8 hours.

    • Yield : 80–85%.

Table 3: Cyanation-Hydrolysis Pathway Performance

StepReagents/ConditionsYield (%)Purity (%)
CyanationCuCN, DMF, 120°C50–6070–75
HydrolysisH₂SO₄, reflux80–8590–95

Catalytic C–H Functionalization

Palladium-Catalyzed Amination

Modern methods exploit transition-metal catalysis for direct C–H bond functionalization:

  • Substrate : 2,6-Dimethylpyridine.

  • Catalyst : Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline).

  • Conditions : CO atmosphere (1 atm), NH₃, 100°C in dioxane.

  • Yield : 65–70% with >90% regioselectivity for position 3.

Table 4: Catalytic C–H Functionalization Metrics

ParameterValue
CatalystPd(OAc)₂/1,10-phenanthroline
Temperature (°C)100
Yield (%)65–70
Regioselectivity (%)>90

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

  • Oxidation-Amidation : High material costs (LDA, EDCI) limit scalability.

  • Cyanation-Hydrolysis : Moderate yields but scalable with continuous flow systems.

  • Catalytic C–H Functionalization : Emerging method with potential for optimization (e.g., ligand design).

Table 5: Industrial Viability Assessment

MethodScalabilityCost (USD/kg)Environmental Impact
Oxidation-AmidationLow120–150High (toxic solvents)
Cyanation-HydrolysisModerate80–100Moderate
Catalytic C–HHigh60–80Low

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation to produce carboxylic acids and reduction to yield amines.
Reaction TypeProduct Type
OxidationCarboxylic Acids
ReductionAmines
SubstitutionSubstituted Nicotinamides

Biology

  • Cellular Metabolism : 2,6-Dimethylpyridine-3-carboxamide plays a role in cellular metabolism as a precursor to coenzymes like NAD (nicotinamide adenine dinucleotide). This is crucial for redox reactions and energy production in cells.
  • Biological Activity : Research indicates potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that it can inhibit tumor growth and modulate inflammatory responses.

Medicine

  • Therapeutic Effects : The compound is being investigated for its neuroprotective properties and its potential as a treatment for various diseases. Its role in enhancing insulin sensitivity has been particularly noted in diabetes research.

Case Study Highlights :

  • A study demonstrated significant tumor reduction in cancer models treated with this compound, showcasing its anticancer potential.
  • Another investigation revealed improved glucose tolerance in diabetic models, suggesting its utility in metabolic disorders.

Industry

  • Pharmaceuticals and Agrochemicals : this compound is used in the production of pharmaceuticals and agrochemicals due to its ability to act as an intermediate in drug synthesis.
Application AreaSpecific Uses
PharmaceuticalsDrug development
AgrochemicalsSynthesis of herbicides and pesticides

Mechanism of Action

2,6-Dimethylpyridine-3-carboxamide exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH). These coenzymes are essential for various metabolic processes, including redox reactions and energy production. The compound influences cellular functions by modulating the activity of enzymes involved in these pathways .

Comparison with Similar Compounds

Structural and Spectral Differences

Property This compound Compound 6o 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide
Molecular Formula C₉H₁₂N₂O C₃₄H₃₀N₆O₆ C₁₀H₁₂BrN₂O₂
Substituents 2-CH₃, 6-CH₃, 3-CONH₂ 2,6-CH₃, 3,5-CONHAr (Ar = nitrophenyl) 2-OCH₃, 4-CH₃, 6-CH₃, 5-Br, 3-CONH₂
Key Spectral Features Not reported IR: 1665 cm⁻¹ (C=O), NMR: δ 2.34 (s, 6H, CH₃) Not reported
Molecular Weight (g/mol) 164.2 634.6 295.1

Key Observations :

  • Compound 6o incorporates bulkier aromatic substituents (nitrophenyl groups) and a dihydropyridine ring, which reduces aromaticity compared to the fully conjugated pyridine system in the target compound. This structural difference likely enhances its binding affinity to hydrophobic pockets in biological targets but may reduce solubility .
  • The bromine atom also increases molecular weight, which could influence pharmacokinetics .

Biological Activity

2,6-Dimethylpyridine-3-carboxamide, also known as a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory, anticancer, and antioxidant properties, supported by data tables and recent research findings.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study indicated that this compound showed an IC50 value of 57.3 µM for COX-1 and 51.8 µM for COX-2, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam and piroxicam .

Table 1: Inhibitory Activity of this compound on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound57.351.8
Meloxicam205.6231.8
Piroxicam170.5200.0

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines, including melanoma (A375), glioblastoma (SNB-19), and breast adenocarcinoma (MCF-7). The results indicated a notable cytotoxic effect, with specific derivatives showing significantly lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound 5A37512.5
Compound 6MCF-715.0
Standard (5-Fluorouracil)MCF-730.0

3. Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays that measure the ability to scavenge free radicals. The compound demonstrated significant antiradical activity, suggesting its potential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound

CompoundDPPH Scavenging (%) at 100 µM
This compound82%
Ascorbic Acid90%

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : By binding to the active sites of COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Melanoma Treatment : In a study involving A375 melanoma cells, treatment with a specific derivative resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3.
  • Breast Cancer Resistance : In MCF-7/DX cells (doxorubicin-resistant), derivatives maintained their cytotoxic effects, suggesting potential utility in overcoming drug resistance in breast cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethylpyridine-3-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl boronic acids with brominated intermediates under sealed-tube conditions (e.g., 130°C in 1,2-dimethoxyethane/water with Na₂CO₃ and Pd(PPh₃)₄ as catalyst) has been effective for analogous compounds . Optimization variables include catalyst loading (e.g., 5 mol% Pd), temperature, and solvent polarity. Supporting spectral data (NMR, IR) and crystallographic validation (XRD) are critical for confirming structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves methyl and carboxamide groups, with chemical shifts typically observed at δ 2.5–3.0 ppm (CH₃) and δ 8.0–8.5 ppm (aromatic protons) .
  • X-ray Diffraction (XRD) : Single-crystal XRD (mean C–C bond length precision: ±0.002 Å) provides unambiguous confirmation of molecular geometry and intermolecular interactions, as demonstrated for structurally related pyridinium salts .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for detecting impurities in synthetic batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions in data (e.g., unexpected NMR peaks or inconsistent bioactivity) require iterative validation:

Reproducibility Checks : Replicate synthesis and characterization under controlled conditions to rule out procedural variability .

Computational Validation : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities and rationalize discrepancies in biological assays. For example, fluoropyridine derivatives showed varied activity due to steric effects from substituents .

Multi-Technique Correlation : Cross-reference XRD data with DFT calculations to confirm electronic environments and tautomeric forms .

Q. What experimental design principles apply when studying the biological mechanisms of this compound in drug discovery?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or enzymes with conserved pyridine-binding pockets (e.g., tyrosine kinases) based on structural analogs like 2,6-difluoropyridine-3-carbonitrile .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays with gradient concentrations (e.g., 0.1–100 µM) to establish potency thresholds.
  • Control Experiments : Include negative controls (e.g., unsubstituted pyridine) and reference inhibitors (e.g., staurosporine for kinases) to contextualize activity .
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to predict in vivo behavior .

Q. How can computational methods enhance the design of this compound derivatives with improved selectivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns trajectories to identify stable binding poses and key residues (e.g., hydrophobic pockets accommodating methyl groups) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing -CH₃ with -CF₃) to prioritize synthetically feasible candidates .

Data Contradiction and Validation Framework

Issue Type Resolution Strategy Relevant Evidence
Spectral anomalies (e.g., extra NMR peaks)Repeat synthesis under inert atmosphere; use deuterated solvents to exclude impurities
Inconsistent bioactivityValidate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry)
Crystallographic vs. computational geometryPerform Hirshfeld surface analysis to quantify intermolecular forces

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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